2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile
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Overview
Description
2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a phenyl group attached to a nicotinonitrile core
Preparation Methods
The synthesis of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound may involve the use of boronic acids or esters as reagents, with palladium catalysts facilitating the coupling process .
Chemical Reactions Analysis
2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-6-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar structure but includes a fluorophenyl group and a triazolo[1,5-a]pyrimidine ring.
Thiazoles: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Biological Activity
2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H16ClN2O2
- Molecular Weight : 344.79 g/mol
- CAS Number : 1956369-52-0
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting various cancer cell lines, particularly those resistant to conventional therapies.
- Antioxidant Activity : It may act as an NRF2 activator, enhancing cellular defense mechanisms against oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest potential efficacy against certain bacterial strains.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate the activity of receptors related to cell survival and apoptosis.
Structure-Activity Relationship (SAR)
The unique structural features of this compound significantly influence its biological activity. The presence of the chlorinated pyridine ring and methoxy groups alters the electronic properties, enhancing its reactivity.
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Pyridine derivative | Exhibits enhanced reactivity due to methoxy substitutions |
Related Nicotinonitriles | Varies | Differences in halogen and methoxy positions lead to distinct activities |
1. Lung Cancer Inhibition
A study investigated the effects of this compound on lung cancer cell lines with KEAP1 mutations. Results indicated a significant reduction in cell viability in a concentration-dependent manner, suggesting its potential as a therapeutic agent for lung cancer treatment.
2. Synergistic Effects with Chemotherapeutics
Research demonstrated that combining this compound with standard chemotherapeutics resulted in enhanced efficacy, allowing for lower doses needed for tumor suppression. This finding indicates its potential role as an adjuvant in cancer therapy.
3. Antimicrobial Activity
In vitro studies revealed that the compound exhibited antimicrobial properties against several bacterial strains, indicating its potential application in treating infections.
Properties
CAS No. |
1956369-52-0 |
---|---|
Molecular Formula |
C20H15ClN2O2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-chloro-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15ClN2O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-22)20(21)23-17/h3-11H,1-2H3 |
InChI Key |
OJAMBNUTPNGALQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl)OC |
Origin of Product |
United States |
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